molecular formula C7H7NNa2O5 B1150235 disodium;(1R,4R,5S,6R)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylate

disodium;(1R,4R,5S,6R)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylate

Cat. No.: B1150235
M. Wt: 231.11
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

disodium;(1R,4R,5S,6R)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylate is a highly selective group II metabotropic glutamate receptor agonist. It is the sodium salt form of LY 379268, which is known for its neuroprotective properties. The chemical name of this compound is (1R,4R,5S,6R)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid disodium salt .

Preparation Methods

The synthesis of disodium;(1R,4R,5S,6R)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylate involves the preparation of LY 379268, followed by its conversion to the disodium salt form. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

disodium;(1R,4R,5S,6R)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylate undergoes various chemical reactions, including:

Mechanism of Action

disodium;(1R,4R,5S,6R)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylate exerts its effects by selectively activating group II metabotropic glutamate receptors (mGlu2 and mGlu3). This activation leads to the modulation of neurotransmitter release and provides neuroprotection by reducing excitotoxicity. The compound also influences intracellular signaling pathways, contributing to its neuroprotective and anxiolytic effects .

Comparison with Similar Compounds

disodium;(1R,4R,5S,6R)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylate is unique due to its high selectivity for group II metabotropic glutamate receptors. Similar compounds include:

This compound stands out due to its high selectivity and efficacy in providing neuroprotection and anxiolytic effects.

Properties

Molecular Formula

C7H7NNa2O5

Molecular Weight

231.11

IUPAC Name

disodium;(1R,4R,5S,6R)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylate

InChI

InChI=1S/C7H9NO5.2Na/c8-7(6(11)12)1-13-4-2(3(4)7)5(9)10;;/h2-4H,1,8H2,(H,9,10)(H,11,12);;/q;2*+1/p-2/t2-,3-,4+,7+;;/m1../s1

SMILES

C1C(C2C(C2O1)C(=O)[O-])(C(=O)[O-])N.[Na+].[Na+]

Synonyms

(1R,4R,5S,6R)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid disodium salt

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
disodium;(1R,4R,5S,6R)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylate
Reactant of Route 2
disodium;(1R,4R,5S,6R)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylate
Reactant of Route 3
disodium;(1R,4R,5S,6R)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylate
Reactant of Route 4
disodium;(1R,4R,5S,6R)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylate
Reactant of Route 5
disodium;(1R,4R,5S,6R)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylate
Reactant of Route 6
disodium;(1R,4R,5S,6R)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylate

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